molecular formula C20H22N6O4S B2646652 methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate CAS No. 1049481-91-5

methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate

Cat. No.: B2646652
CAS No.: 1049481-91-5
M. Wt: 442.49
InChI Key: WTGULWGTGHQOJE-UHFFFAOYSA-N
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Description

Methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate is a complex organic compound that features a combination of tetrazole, piperazine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity . The sulfonyl group may enhance the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c1-30-20(27)17-9-5-6-10-18(17)31(28,29)25-13-11-24(12-14-25)15-19-21-22-23-26(19)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGULWGTGHQOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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